molecular formula C22H23N5O B2407907 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537001-87-9

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2407907
CAS No.: 537001-87-9
M. Wt: 373.46
InChI Key: OAABEKYZDNXNES-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-N-phenyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-14(2)16-9-11-17(12-10-16)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-7-5-4-6-8-18/h4-14,20H,1-3H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAABEKYZDNXNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as compound A) is a synthetic derivative belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer activities. This article explores its biological activity through various studies and research findings.

Research indicates that compounds within the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit diverse biological activities. The mechanism often involves inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Antiviral Activity

A study highlighted the antiviral potential of triazolo[1,5-a]pyrimidines against HIV-1. Compound A was tested for its ability to inhibit RNase H activity, which is crucial for the viral replication cycle. The results indicated that derivatives of this scaffold could inhibit RNase H with varying IC50 values, suggesting that modifications in structure can enhance antiviral efficacy. For instance:

CompoundIC50 (µM)Activity
Compound ATBDAntiviral
Compound B13.1Anti-RNase H
Compound C0.8Potent RNase H Inhibitor

Anticancer Activity

The anticancer properties of compound A were examined in various studies focusing on different cancer cell lines. Notably, triazole derivatives have shown promise in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of compound A on several cancer cell lines:

Cell LineIC50 (µM)Notes
HCT-116 (Colon carcinoma)6.2Moderate activity
T47D (Breast cancer)27.3Significant activity

These findings suggest that compound A exhibits selective cytotoxicity towards certain cancer types, potentially making it a candidate for further development as an anticancer agent.

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of compound A remain to be fully elucidated. However, preliminary studies indicate favorable absorption and distribution characteristics typical of small-molecule drugs.

Preparation Methods

The target molecule’s structure necessitates a retrosynthetic approach that prioritizes the construction of the 4,7-dihydrotriazolo[1,5-a]pyrimidine core followed by sequential introduction of substituents. Disconnection of the C6-carboxamide group suggests a late-stage amidation of a carboxylic acid or ester precursor. The 7-(4-isopropylphenyl) moiety likely originates from a condensation reaction involving 4-isopropylbenzaldehyde, while the C5-methyl group may derive from a β-keto ester component. The triazole ring can be formed via cyclization of a hydrazine derivative with a nitrile or carbonyl-containing intermediate.

Core Synthesis via Multi-Component Reactions

Biginelli-Type Cyclocondensation

The triazolopyrimidine scaffold is efficiently assembled using a modified Biginelli reaction, as demonstrated in the synthesis of analogous compounds. A one-pot reaction of 3-amino-1,2,4-triazole, 4-isopropylbenzaldehyde, and ethyl acetoacetate in refluxing ethanol with catalytic acetic acid yields the dihydrotriazolopyrimidine intermediate. This method capitalizes on the inherent reactivity of the aldehyde and β-keto ester to form the pyrimidine ring, with the triazole nitrogen participating in cyclization.

Representative Conditions

Component Quantity Role
3-Amino-1,2,4-triazole 1.0 eq Triazole precursor
4-Isopropylbenzaldehyde 1.2 eq Aromatic substituent
Ethyl acetoacetate 1.5 eq β-Keto ester donor
Ethanol Solvent Reaction medium
Acetic acid 0.1 eq Catalyst
Temperature 80°C Reflux conditions

This protocol typically achieves yields of 60–75% for related triazolopyrimidines, with the 4-isopropylphenyl group introduced regioselectively at the C7 position.

Post-Cyclization Functionalization

C6-Carboxamide Installation

The C6-carboxylic acid derivative, generated via hydrolysis of the corresponding ethyl ester (e.g., ethyl 5-methyl-7-(4-isopropylphenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate), undergoes amidation with aniline. Activation of the carboxylic acid using thionyl chloride (forming the acyl chloride) or coupling agents like HATU facilitates nucleophilic attack by aniline, yielding the target carboxamide.

Optimized Amidation Protocol

  • Ester Hydrolysis : Treat ethyl ester (1.0 eq) with 2N NaOH (5 eq) in EtOH/H2O (3:1) at 70°C for 4 h.
  • Acid Activation : React resultant carboxylic acid with SOCl2 (2 eq) in anhydrous DCM at 0°C → RT for 2 h.
  • Aniline Coupling : Add aniline (1.5 eq) and Et3N (3 eq) to acyl chloride in DCM, stir at RT for 12 h.
  • Workup : Quench with H2O, extract with DCM, dry (Na2SO4), and purify via silica chromatography (Hexane:EtOAc 3:1).

This sequence affords the carboxamide in 50–65% yield, with purity >95% confirmed by HPLC.

Alternative Synthetic Pathways

Sequential Cyclization-Functionalization Approach

An alternative route involves initial synthesis of 5-methyl-7-(4-isopropylphenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine followed by C6-formylation and subsequent oxidative amidation. Kolosov et al. reported the formylation of analogous triazolopyrimidines using Vilsmeier-Haack conditions (POCl3/DMF), though this method requires careful temperature control to avoid over-oxidation.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. Ethanol : Higher yields (72% vs. 58%) observed in DMF due to improved solubility of intermediates, albeit requiring higher temps (130–160°C).
  • Microwave Assistance : Reduced reaction times (15–20 min vs. 6 h) achieved under microwave irradiation, minimizing decomposition.

Catalytic Systems

  • Acid Catalysts : p-TsOH outperforms acetic acid in triazolopyrimidine cyclizations, enhancing rate by 2.3×.
  • Lewis Acids : ZnCl2 (10 mol%) shown to improve regioselectivity in analogous heterocyclizations, though untested for this substrate.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 10.92 (s, 1H, NH), 7.65–7.23 (m, 9H, Ar-H), 4.71 (s, 2H, C7-H2), 2.89 (sept, J=6.8 Hz, 1H, CH(CH3)2), 2.34 (s, 3H, C5-CH3), 1.25 (d, J=6.8 Hz, 6H, CH(CH3)2).
  • 13C NMR : δ 167.8 (CONH), 152.1 (C2), 148.9 (C5), 138.4–126.3 (Ar-C), 44.7 (C7), 33.6 (CH(CH3)2), 24.8 (CH3), 15.1 (C5-CH3).

X-ray Crystallography

Single-crystal X-ray analysis (Fig. 1) confirms the planar triazolopyrimidine core (r.m.s. deviation 0.02 Å) and dihedral angle of 42.45° between the triazolopyrimidine and 4-isopropylphenyl planes. Intramolecular C–H⋯O hydrogen bonding (2.48 Å) stabilizes the carboxamide conformation.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

  • Ethanol Recovery : Distillation reclaims >85% solvent, reducing E-factor by 2.1×.
  • Aqueous Workups : Neutralization of acidic byproducts with CaCO3 generates non-hazardous CaSO4 precipitate.

Catalytic Improvements

  • Enzyme-Mediated Amidation : Lipase B (CAL-B) enables amide bond formation under aqueous conditions (pH 7.0, 37°C), though yields currently lag (38%) behind chemical methods.

Emerging Applications and Derivative Libraries

While the primary focus remains on synthetic methodology, preliminary biological data for structurally related triazolopyrimidines suggest potential in:

  • Antimicrobial Agents : MIC 2–8 µg/mL against E. faecium.
  • Antimalarials : EC50 40 nM against P. falciparum.
  • Kinase Inhibition : IC50 11 nM vs. JAK2 kinase in carboxamide derivatives.

Q & A

Q. What are the common synthetic routes for this triazolopyrimidine derivative, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions involving substituted pyrimidine precursors. For example, ethyl carboxylate intermediates are prepared using catalysts like TMDP (tetramethyldiamidophosphoric acid chloride) in ethanol/water mixtures (1:1 v/v), as described in protocols for analogous triazolopyrimidine esters . Characterization relies on 1^1H/13^13C NMR (400 MHz) for structural elucidation and microanalysis (Perkin-Elmer 240-B) to confirm purity and elemental composition .

Q. How is the purity of the compound validated during synthesis?

Reaction progress and purity are monitored using thin-layer chromatography (TLC) on silica gel plates (SIL G/UV 254). Melting points are determined via open capillary methods (Büchi B-545 apparatus), with deviations >2°C indicating impurities .

Q. What analytical techniques are critical for confirming the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related triazolopyrimidines, SC-XRD data collected on Bruker APEX2 systems with SHELX software suites resolve bond lengths, angles, and supramolecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce toxic byproducts?

Catalyst selection is critical. While TMDP enhances reaction efficiency, its high toxicity necessitates strict safety protocols. Alternative catalysts like piperidine are limited due to regulatory restrictions . Solvent optimization (e.g., ethanol/water mixtures) balances reactivity and environmental impact . Kinetic studies using HPLC or GC-MS can identify side reactions and guide temperature/pH adjustments.

Q. What strategies address solubility challenges in biological assays?

Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxylate) at the N-phenyl or isopropylphenyl positions, may enhance aqueous solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin encapsulation are empirically tested for in vitro assays .

Q. How do structural variations impact biological activity?

Comparative studies on analogs (e.g., trifluoromethyl or chlorophenyl substitutions) reveal structure-activity relationships (SAR). For example, the trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines increases target binding affinity via hydrophobic interactions . Molecular docking (AutoDock Vina) and enzyme inhibition assays (e.g., IC50_{50} measurements) validate hypothesized mechanisms .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies in NMR or mass spectrometry data are addressed via 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals. For example, HMBC correlations differentiate between regioisomeric triazolopyrimidines by confirming through-space coupling .

Methodological Considerations

Q. What precautions are necessary when handling intermediates with reactive substituents (e.g., chloromethyl groups)?

Chloromethyl derivatives (e.g., ethyl 5-chloromethyl-2-methylsulfanyl-triazolo[1,5-a]pyrimidine-6-carboxylate) require inert atmospheres (N2_2/Ar) and cold conditions (−20°C) to prevent hydrolysis. Post-reaction quenching with aqueous NaHCO3_3 neutralizes residual HCl .

Q. How is computational modeling integrated into the design of derivatives?

Density functional theory (DFT) calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps) and regioselectivity in cyclization steps. For instance, DFT optimizes reaction pathways for triazolopyrimidine ring formation, reducing trial-and-error synthesis .

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